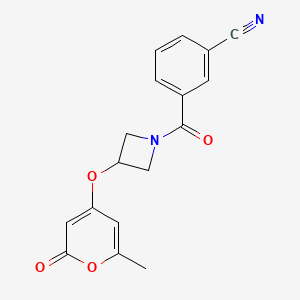

3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile

Description

3-(3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to an azetidine ring substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group.

Properties

IUPAC Name |

3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-11-5-14(7-16(20)22-11)23-15-9-19(10-15)17(21)13-4-2-3-12(6-13)8-18/h2-7,15H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOZTSLZQCQONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methyl-2-oxo-2H-pyran-4-yl intermediate, which can be synthesized through a Knoevenagel condensation reaction. This intermediate is then reacted with azetidine-1-carbonyl chloride under basic conditions to form the azetidine derivative. Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Knoevenagel condensation and subsequent reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The pyran ring can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a drug candidate due to its structural features that may exhibit biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds can show significant anticancer properties. A study demonstrated that similar compounds were effective against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Azetidine A | MCF-7 | 15 | |

| Azetidine B | HeLa | 20 | |

| Target Compound | Various | TBD | Current Study |

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Compounds containing the azetidine ring have been noted for their antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study involving the synthesis of similar azetidine-containing compounds showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The target compound's structure suggests it may also inhibit these pathogens .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound X | Staphylococcus aureus | 18 | |

| Compound Y | Escherichia coli | 15 | |

| Target Compound | TBD | TBD | Current Study |

Material Science Applications

Beyond biological applications, this compound may also find use in material science, particularly in the development of polymers or coatings due to its unique chemical structure.

Case Study: Polymer Development

Research into similar compounds has shown their utility as additives in polymer formulations to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices could lead to innovative materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—azetidine, pyranone, and benzonitrile—are shared with several derivatives discussed in the evidence. Below is a detailed comparison of its physicochemical properties, synthesis, and bioactivity relative to analogous compounds.

Structural Analogues with Azetidine and Pyranone Moieties

- 8-Methoxy-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-2H-chromen-2-one (BG03022)

- Structural Differences : Replaces the benzonitrile group with a coumarin (chromen-2-one) system.

- Physicochemical Properties : Higher molecular weight (estimated ~400–450 g/mol) due to the coumarin moiety. Likely exhibits improved lipophilicity compared to the target compound.

- Commercial Availability : Priced at $402–$836 for 1–50 mg quantities (90% purity) .

Benzonitrile-Containing Heterocycles

- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Structural Similarities: Shares the benzonitrile group and a fused thiazolo-pyrimidine ring. Synthesis: Prepared via refluxing thiouracil derivatives with aldehydes (yield: 68%, m.p. 213–215°C). Spectroscopic Data: IR absorption at 2,209 cm⁻¹ (CN), ^13^C NMR signals at 117.54 ppm (CN-related carbons) . Molecular Weight: 403 g/mol (C₂₂H₁₇N₃O₃S).

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bioactivity: Exhibits 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%). Moderate antibacterial activity against S. aureus and E. coli . Structural Contrast: Lacks the azetidine-pyranone system but includes a pyridinone ring and bromophenyl group.

Azetidine and Triazole Derivatives

- 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile Structural Features: Combines benzonitrile with triazole and pyridine rings. Molecular Weight: 426.47 g/mol (C₂₃H₂₂N₈O). Applications: Potential kinase inhibitor (synonym: AB-928) .

Comparative Data Table

Key Research Findings and Insights

Role of the Cyano Group: The CN group in benzonitrile derivatives enhances electron-withdrawing effects, stabilizing molecular conformations and improving binding to biological targets (e.g., enzymes) .

Azetidine-Pyranone Synergy: The azetidine ring’s strain and pyranone’s H-bonding capacity (C=O) may improve solubility and intermolecular interactions, critical for drug design .

Synthetic Challenges : Low yields (~57–68% in ) and high melting points (>200°C) indicate challenges in purifying rigid heterocyclic systems .

Biological Activity

3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a benzonitrile moiety, and a pyran derivative. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways and cellular processes. Preliminary studies indicate that it may act as an inhibitor of phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound could enhance signaling pathways involved in inflammation and cell survival.

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds similar to this compound. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines including:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| A549 (Lung Cancer) | 3.5 | |

| HepG2 (Liver Cancer) | 4.0 |

These findings suggest that the compound may possess significant potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been investigated. For instance, benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected derivatives are summarized below:

These results indicate that modifications in the structure can lead to enhanced antimicrobial properties.

Study on Inhibition of Phosphodiesterase

A study examined the effects of a related compound on phosphodiesterase activity in vitro. The results indicated that the compound inhibited PDE4 with an IC50 value of 140 nM, leading to reduced activation of inflammatory cells in models of asthma and chronic obstructive pulmonary disease (COPD). The study concluded that similar compounds could be beneficial in treating respiratory diseases by modulating inflammatory responses .

Clinical Implications

In clinical settings, compounds with similar structures have been explored for their therapeutic potential in managing chronic inflammatory diseases. For example, PDE inhibitors have shown promise in reducing symptoms associated with asthma through oral administration, demonstrating favorable pharmacokinetics and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of 6-methyl-2-oxo-2H-pyran-4-ol with azetidine derivatives using coupling agents like EDCl/HOBt in anhydrous DMF to form the ether linkage .

- Step 2 : Introduce the benzonitrile moiety via nucleophilic acyl substitution, using triethylamine as a base to activate the carbonyl group.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Adjust solvent polarity to improve yield (e.g., acetonitrile for polar intermediates) .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Techniques :

- NMR : Use and NMR (DMSO-d) to confirm substituent positions (e.g., pyran carbonyl at ~165 ppm, nitrile at ~120 ppm) .

- IR : Identify key functional groups (C≡N stretch at ~2220 cm, pyran C=O at ~1700 cm) .

- X-ray crystallography : Employ Mercury software (CCDC) for crystal packing analysis and hydrogen-bonding patterns (e.g., graph set analysis for supramolecular interactions) .

Advanced Research Questions

Q. How does this compound perform in OLED applications, particularly as a TADF (thermally activated delayed fluorescence) material?

- Experimental Design :

- Photophysical Studies : Measure photoluminescence quantum yield (PLQY) using an integrating sphere. Compare singlet-triplet energy gaps (ΔE) via time-resolved spectroscopy to assess TADF efficiency .

- Device Fabrication : Co-deposit the compound as an emissive layer in OLED stacks (e.g., ITO/PEDOT:PSS/emitter/TPBi/LiF/Al). Evaluate electroluminescence (EL) spectra and external quantum efficiency (EQE) at varying dopant concentrations .

Q. What computational methods are suitable for predicting the compound’s optoelectronic properties?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and ΔE. Use ORCA or Gaussian software .

- TD-DFT : Simulate absorption/emission spectra and compare with experimental UV-Vis and fluorescence data to validate computational models .

Q. How can hydrogen-bonding patterns in its crystal structure inform material design?

- Analysis :

- Graph Set Theory : Classify hydrogen bonds (e.g., -motifs for intramolecular interactions) using Mercury. Identify robust synthons (e.g., C=O···H-N or C≡N···H-O) for cocrystal engineering .

- Thermal Stability : Correlate packing density (from X-ray data) with DSC/TGA results to assess melting points and degradation pathways .

Q. What biochemical assays are appropriate for evaluating its enzyme inhibition potential?

- Protocols :

- Xanthine Oxidase (XO) Assay : Incubate the compound with xanthine substrate in phosphate buffer (pH 7.4). Monitor uric acid formation at 295 nm and calculate IC using nonlinear regression .

- Molecular Docking : Perform AutoDock Vina simulations with XO (PDB: 1N5X) to identify binding interactions (e.g., nitrile-pi stacking with F914) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports ~68% yields for analogous nitrile derivatives via condensation, while achieves 73–78% using silylation. Resolve by comparing steric effects (e.g., azetidine vs. propynyl substituents) and solvent systems (acetic anhydride vs. DMF) .

- Biological Activity Discrepancies : Antimicrobial data in conflict with XO inhibition in . Clarify via selectivity profiling against multiple enzyme targets (e.g., COX-2, CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.